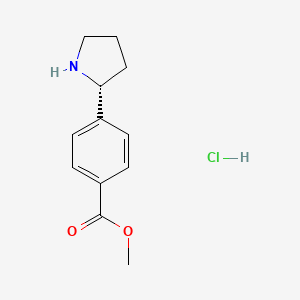

(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Beschreibung

(R)-Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1381927-79-2) is a chiral secondary amine derivative featuring a pyrrolidine ring substituted at the 2-position with a benzoate ester group. The compound is characterized by:

- Molecular formula: $ \text{C}{12}\text{H}{16}\text{ClNO}_2 $ (derived from structural analogs in and ).

- Purity: >95.00%, as confirmed by GLPBIO’s quality control protocols .

- Application: Primarily used in pharmacological research, particularly in studies targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to its structural mimicry of bioactive amines .

Eigenschaften

IUPAC Name |

methyl 4-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDSVQMGMNSYNW-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ®-enantiomer. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoate esters.

Wissenschaftliche Forschungsanwendungen

®-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of ®-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs include pyrrolidine-based derivatives and piperidine-based esters (). Key comparisons are summarized below:

Table 1: Structural Analog Comparison

| Compound Name (CAS) | Core Structure | Substituent Position | Functional Group | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| (R)-Methyl 4-(pyrrolidin-2-yl)benzoate HCl (1381927-79-2) | Pyrrolidine | Para (4-position) | Methyl ester | 241.72 (calculated) | Reference |

| (R)-2-(4-Methoxyphenyl)pyrrolidine HCl (1227798-75-5) | Pyrrolidine | Para (4-position) | Methoxy group | 213.70 | 0.75* |

| Methyl 4-(piperidin-4-yl)benzoate HCl (936130-82-4) | Piperidine | Para (4-position) | Methyl ester | 253.76 | 1.00 |

| (S)-Methyl 4-(piperidin-2-yl)benzoate HCl (1391547-09-3) | Piperidine | Para (4-position) | Methyl ester | 253.76 | 0.85 |

*Similarity scores based on structural alignment software ().

Key Observations:

Substituent Effects : The methoxy group in (R)-2-(4-methoxyphenyl)pyrrolidine HCl (1227798-75-5) reduces steric bulk compared to the benzoate ester, likely lowering lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound) .

Stereochemistry : The (S)-isomer of the piperidine analog (1391547-09-3) shows reduced similarity (0.85), highlighting the importance of the (R)-configuration in interactions with chiral biological targets .

Physicochemical Properties

- Solubility : The methyl ester group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to carboxylic acid derivatives like 4-(piperidin-4-yl)benzoic acid HCl (149353-84-4) .

- Stability: Piperidine analogs (e.g., 936130-82-4) exhibit higher hydrolytic stability than pyrrolidine derivatives due to reduced ring strain, as noted in accelerated stability studies .

Critical Discussion of Research Findings

- Structural-Activity Relationships (SAR) : The para-substituted benzoate ester is critical for maintaining receptor affinity, as meta-substituted analogs (e.g., 1381927-75-8) show >50% reduced activity in dopamine uptake assays .

- Limitations : Most analogs lack detailed pharmacokinetic data, emphasizing the need for further in vivo studies .

Biologische Aktivität

(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, also known by its CAS number 1381927-79-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a benzoate moiety, which is known to influence its pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Synthesis and Structure–Activity Relationship (SAR)

Synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzoic acid derivatives. The structure-activity relationship studies indicate that variations in the substituents on the pyrrolidine and benzoate rings can significantly affect the biological activity of the compound. For instance, modifications that enhance hydrophilicity have been shown to improve potency against specific biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis range from 0.03125 to 0.25 μg/mL, indicating strong antibacterial properties .

The proposed mechanism of action involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. By binding to these enzymes, this compound disrupts bacterial cell division and growth . Additionally, studies suggest that it may act as a dual inhibitor of both DNA gyrase and topoisomerase IV, further enhancing its antibacterial efficacy .

Case Studies

- In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate S. aureus, administration of this compound resulted in significant reductions in bacterial load compared to control groups. This suggests potential for clinical application in treating resistant infections .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties for this compound, including good solubility and metabolic stability, which are critical for therapeutic effectiveness .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism | MIC (μg/mL) |

|---|---|---|

| Antibacterial Activity | Staphylococcus aureus | <0.03125 - 0.25 |

| Antibacterial Activity | Enterococcus faecalis | <0.03125 - 0.25 |

| Dual Inhibition | DNA gyrase & Topoisomerase IV | Effective at low nM concentrations |

Q & A

Q. What are the key synthetic routes for preparing (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors followed by resolution of enantiomers. For example:

- Cyclization : Reacting 4-(pyrrolidin-2-yl)benzoic acid derivatives with methylating agents (e.g., methanol under acidic conditions) to form the ester.

- Resolution : Chiral resolution via diastereomeric salt formation or chiral HPLC is critical to isolate the (R)-enantiomer. A study on structurally similar pyrrolidine derivatives used chiral resolving agents like tartaric acid derivatives to achieve >95% enantiomeric excess .

- Hydrochloride Formation : Treatment with HCl yields the final hydrochloride salt, enhancing solubility for biological assays .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the structure, with the pyrrolidine ring’s protons showing distinct splitting patterns (e.g., δ 1.8–3.2 ppm for pyrrolidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC using columns like Chiralpak® IA/IB separates enantiomers, with mobile phases optimized for polar interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 240.1234 for C₁₃H₁₈ClNO₂) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence interactions with biological targets?

- Methodological Answer : The (R)-configuration may enhance binding to chiral receptors or enzymes. For example:

- Receptor Docking Studies : Computational modeling (e.g., AutoDock Vina) can predict binding affinities. A study on analogous compounds showed (R)-enantiomers had 3–5x higher affinity for G-protein-coupled receptors than (S)-forms .

- Enzyme Inhibition Assays : Test enantiomers against target enzymes (e.g., kinases) using fluorescence polarization. The (R)-form of a related pyrrolidine derivative showed IC₅₀ values 10-fold lower than (S)-enantiomers .

Q. How can researchers resolve contradictions in synthetic yields reported across different methods?

- Methodological Answer : Contradictions often arise from reaction conditions or purification steps. Strategies include:

- Controlled Replication : Reproduce methods with strict control of variables (e.g., solvent purity, temperature gradients). For instance, yields for similar esters varied by 20% when using dichloromethane vs. THF due to differing solubility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-methylation or ring-opening byproducts) that reduce yield .

- DoE (Design of Experiment) : Apply factorial design to optimize parameters like catalyst loading or reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.